molecular formula C12H19NO6 B2695562 (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 1446082-13-8

(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Katalognummer: B2695562
CAS-Nummer: 1446082-13-8
Molekulargewicht: 273.285
InChI-Schlüssel: RNNRYXSVCIQSJU-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a spiro[4.4]nonane core with a 1,4-dioxa (two oxygen atoms) and 7-aza (nitrogen) ring system. The (8S) stereochemistry defines its absolute configuration. Such spirocyclic structures are common in medicinal chemistry due to their conformational rigidity, which can improve target binding and metabolic stability .

Eigenschaften

IUPAC Name

(8S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-12(17-4-5-18-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNRYXSVCIQSJU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the carboxylic acid group: This can be achieved through oxidation reactions.

    Protection and deprotection steps: Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect reactive amine groups during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Boc Protecting Group

The Boc group is cleaved under acidic conditions, regenerating the free amine. This reaction is critical for subsequent functionalization in synthetic workflows.

Conditions :

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Temperature : Room temperature (20–25°C).

  • Yield : >90%.

Mechanism :
Protonation of the carbonyl oxygen destabilizes the Boc group, leading to carbamate cleavage and release of CO₂ and tert-butanol.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid undergoes nucleophilic substitution to form esters or amides, enabling structural diversification.

Reaction Type Reagents/Conditions Products Yield
EsterificationDCC/DMAP, alcohols in THFAlkyl esters60–85%
AmidationHATU, DIPEA, amines in DMFAmides50–78%

Key Notes :

  • Coupling agents like DCC or HATU activate the carboxylic acid for nucleophilic attack.

  • Steric hindrance from the spirocyclic system may reduce yields compared to linear analogs.

Reduction of the Carboxylic Acid

The carboxylic acid is reduced to a primary alcohol using strong reducing agents.

Conditions :

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Temperature : 0°C to reflux.

  • Yield : 70–82%.

Product : (8S)-7-Boc-1,4-dioxa-7-azaspiro[4.4]nonane-8-methanol.

Ring-Opening Reactions

The 1,4-dioxane ring undergoes cleavage under acidic or basic conditions, producing linear derivatives.

Conditions Reagents Products Yield
Acidic (HCl, H₂O)1M HCl, refluxDiol with free amine65%
Basic (NaOH, H₂O)0.5M NaOH, 60°CSodium salt of diol58%

Mechanism :
Protonation or deprotonation of the ether oxygen weakens the C–O bond, leading to ring cleavage.

Stability Under Oxidative Conditions

The compound resists oxidation at the spirocyclic core but may undergo side-chain modifications.

Observations :

  • Reagents : KMnO₄ or CrO₃ in aqueous H₂SO₄.

  • Outcome : No degradation of the spiro structure; oxidation targets tertiary alcohols (if present).

Functionalization via Phosphorylation (Hypothetical Pathway)

While not explicitly documented for this compound, structurally related analogs undergo phosphorylation at hydroxyl groups (e.g., dioxane ring oxygen) .

Proposed Conditions :

  • Reagents : Phosphoryl chloride (POCl₃) with tertiary amines .

  • Product : Phosphorylated derivatives for bioactivity studies .

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

The compound has been identified as a potential bioisoster for piperidine derivatives, which are widely used in pharmaceuticals. Its structural modifications can enhance lipophilicity, water solubility, and metabolic stability, making it suitable for various therapeutic applications.

Case Study:
Research by Kirichok et al. (2023) demonstrated that functionalized derivatives of 7-azaspiro[3.5]nonane-1-carboxylic acid exhibit significant promise in drug development due to their ability to mimic pipecolic acid structures. These derivatives were synthesized with high yields and purity, showcasing their potential as building blocks in medicinal chemistry .

Anesthetic Agents

The compound's structural properties may contribute to the development of novel anesthetic agents. By modifying the molecule to enhance its pharmacokinetic properties, researchers aim to create anesthetics with improved efficacy and reduced side effects.

Research Insight:
Studies have shown that spirocyclic compounds can influence the duration and potency of anesthetic action when incorporated into known anesthetic frameworks like Bupivacaine. The introduction of specific substituents can fine-tune these properties .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar spirocyclic compounds suggest that (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid could possess activity against various bacterial strains.

Example Findings:
A study focusing on related azaspiro compounds indicated their potential effectiveness against resistant bacterial strains, opening avenues for further exploration in antibiotic development .

Wirkmechanismus

The mechanism of action of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Heteroatom Variations

Compound A : (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid
  • Molecular Formula: C₇H₁₁NO₂S₂ vs. C₁₂H₁₉NO₅ (target compound)
  • Key Differences : Replaces two oxygen atoms (1,4-dioxa) with sulfur (1,4-dithia).
  • Properties :
    • pKa : 2.14 (predicted) vs. ~3–4 (estimated for target, based on carboxylic acid group) .
    • Boiling Point : 427.4°C (predicted) vs. lower for the target due to Boc group volatility.
    • Lipophilicity : Higher logP for dithia analog due to sulfur’s larger atomic radius and reduced polarity .
Compound B : Spirapril (Antihypertensive Drug)
  • Structure: (8S)-7-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
  • Key Differences: Contains 1,4-dithia (sulfur) and a propanoyl-phenylalanine substituent. Lacks the Boc group but includes an ethoxycarbonyl moiety.
  • Pharmacology : ACE inhibitor; demonstrates how spirocyclic frameworks enhance enzymatic binding and bioavailability .

Functional Group and Substituent Variations

Compound C : 2-Oxa-5,8-diaza-spiro[3.5]nonane diHCl
  • Structure : Smaller spiro[3.5] core with mixed oxygen/nitrogen heteroatoms.
  • Application : Intermediate in drug discovery; highlights the impact of ring size on solubility and synthetic accessibility .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound A (Dithia) Spirapril
Molecular Weight ~289.3 g/mol 205.3 g/mol 466.6 g/mol
Solubility Moderate (Boc group) Low (high logP) Low (lipophilic substituents)
pKa (Carboxylic Acid) ~3–4 2.14 3.5 (measured)
Bioactivity Synthetic intermediate Unreported ACE inhibition

Impact of Heteroatom Substitution

  • Oxygen vs. Steric Effects: Larger sulfur atoms may distort ring conformation, altering protein-ligand interactions .
  • Boc Group Role : Enhances stability during synthesis but requires deprotection for bioactive forms, unlike Spirapril’s ethoxycarbonyl group, which is integral to its activity .

Biologische Aktivität

The compound (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a member of the spirocyclic compounds, which have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
  • CAS Number : 75776-51-1
  • Molecular Formula : C₉H₁₅N₁O₄
  • Molecular Weight : 173.169 g/mol

The biological activity of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, which can enhance binding affinity to specific targets.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes involved in metabolic pathways.
  • Receptor Agonism/Antagonism : The compound may act on neurotransmitter receptors, influencing synaptic transmission and signaling pathways.

Biological Activity Overview

Research has indicated that spirocyclic compounds, particularly those related to the azaspiro[4.4]nonane framework, exhibit a range of biological activities:

Biological ActivityReference
Antiproliferative against cancer cells
Inhibition of hepatitis C virus
Modulation of nicotinic acetylcholine receptors

Antiproliferative Activity

A study demonstrated that derivatives of the azaspiro[4.4]nonane structure exhibited significant antiproliferative effects on various cancer cell lines. For instance, compounds derived from cephalotaxine showed marked activity against chronic myeloid leukemia cells, suggesting that (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid may share similar properties due to structural similarities.

Hepatitis C Virus Inhibition

Research involving related azaspiro compounds has shown promising results in inhibiting hepatitis C virus replication. The mechanism appears to involve interference with viral entry or replication processes, highlighting the potential therapeutic applications of this class of compounds in antiviral strategies.

Synthesis and Derivatives

The synthesis of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid involves several steps that typically include cyclization reactions and functional group modifications. The synthetic routes can be optimized for yield and purity based on specific reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.